

Zelavespib IC50 HSP90 inhibition MDA-MB-468 cells

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Compound Focus: Zelavespib

CAS No.: 873436-91-0

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Quantitative Profiling of Zelavespib

The table below summarizes the key quantitative data for **Zelavespib**'s activity.

Parameter	Value	Context / Cell Line	Reference
IC50 (HSP90 Inhibition)	51 nM	MDA-MB-468 cells	[1] [2] [3]
EC50 (HSP90 Inhibition)	10.2 nM	MDA-MB-468 cells (Function assay)	[2]
GI50 (Growth Inhibition)	65 nM	MDA-MB-468 cells	[3]
GI50 (Growth Inhibition)	140 nM	MDA-MB-231 cells	[2] [3]
GI50 (Growth Inhibition)	87 nM	HCC-1806 cells	[3]

Zelavespib demonstrates broad anti-proliferative activity across a wide panel of human cancer cell lines. The following table lists selected growth inhibition (GI50) values, typically measured after 48 hours using the sulforhodamine B (SRB) assay [1].

Cell Line	GI50 (μM)	Cell Line	GI50 (μM)
A549 (Lung)	0.087	HCT-116 (Colon)	0.063
COLO 205 (Colon)	0.048	HL-60(TB) (Leukemia)	0.063
DU-145 (Prostate)	0.048	KM12 (Colon)	0.059
HT-29 (Colon)	0.038	K562 (Leukemia)	0.071
IGROV-1 (Ovarian)	0.089	LOX IMVI (Melanoma)	0.079

Experimental Protocols

HSP90 Binding Assay (Fluorescence Polarization)

This protocol measures the direct binding and displacement efficiency of **Zelavespib** on HSP90 [2] [4].

- **Key Reagents:** Fluorescently labeled geldanamycin (Cy3B-GM), cell lysates (source of HSP90), test compound (**Zelavespib**), HFB buffer.
- **Procedure:**
 - **Lysate Preparation:** Rupture cells by freeze-thaw cycles. Dissolve the cellular extract in HFB buffer (20 mM Hepes pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% Nonidet P-40) with protease and phosphatase inhibitors.
 - **Saturation Curve:** Titrate increasing amounts of cellular lysate with a fixed concentration (3 nM) of Cy3B-GM to determine the lysate amount that results in 90-99% bound ligand.
 - **Competition Study:** In a black 96-well plate, combine 3 nM Cy3B-GM, the pre-determined amount of lysate, and a titration of **Zelavespib** in a final volume of 100 μL .
 - **Incubation & Reading:** Seal the plate and incubate on a shaker for 24 hours at 4°C. Measure the fluorescence polarization (FP) values in millipolarization (mP) units.
 - **Data Analysis:** Plot the FP signal against the logarithm of the **Zelavespib** concentration. The EC50 is the concentration at which 50% of the Cy3B-GM is displaced.

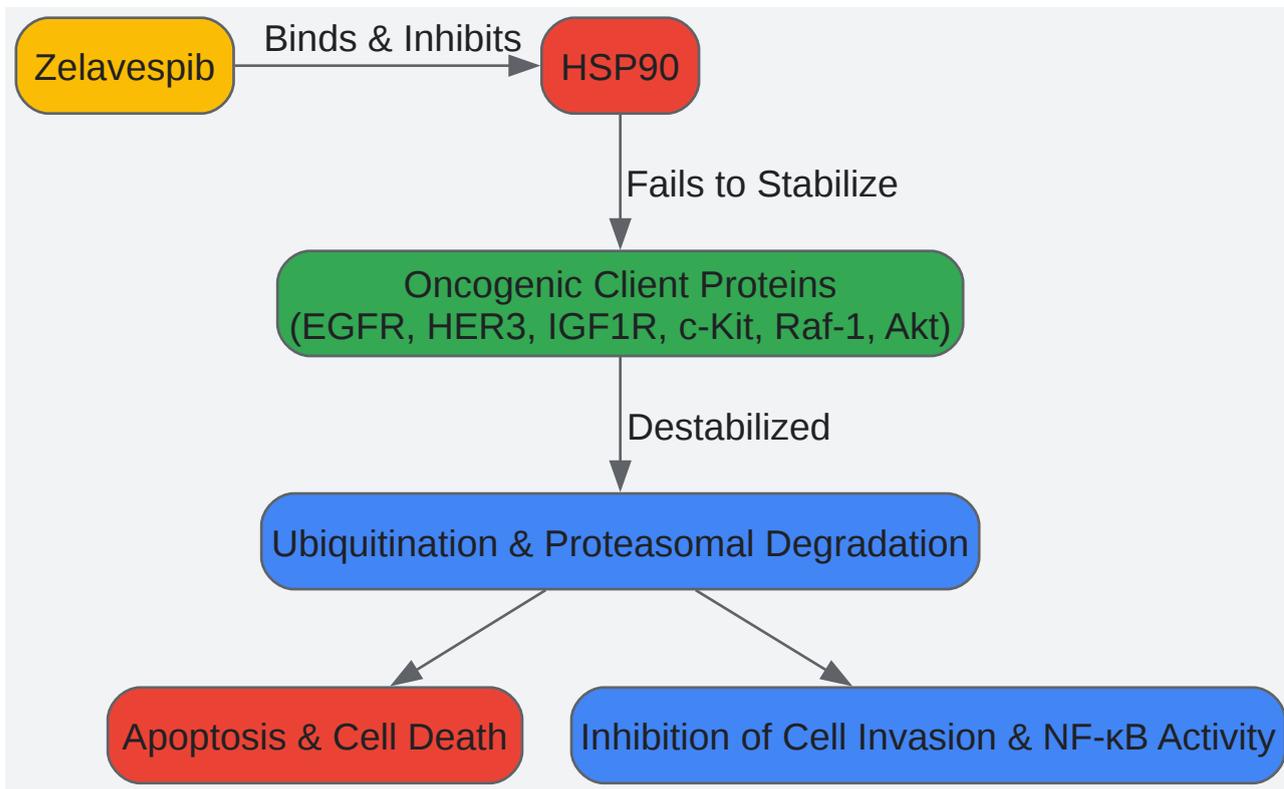
Cellular Proliferation Assay (SRB/CellTiter-Glo)

This protocol assesses the cytotoxicity and anti-proliferative effects of **Zelavespib** [2] [4].

- **Key Reagents:** Cancer cell lines (e.g., MDA-MB-231), **Zelavespib**, Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, CellTiter-Glo or SRB reagent.
- **Procedure:**
 - **Cell Seeding:** Seed exponentially growing cells into 96-well plates at a density of 8×10^3 cells per well in 100 μ L of medium.
 - **Compound Treatment:** Incubate cells in medium containing either vehicle control (DMSO) or a dose range of **Zelavespib** for the desired time (e.g., 48-72 hours) at 37°C.
 - **Viability Measurement:**
 - **CellTiter-Glo:** Equilibrate plates to room temperature for 30 min. Add 100 μ L of CellTiter-Glo reagent to each well, mix for 2 minutes, incubate for 15 min to 2 hours, and measure luminescence.
 - **SRB Assay:** After compound incubation, precipitate cellular proteins with trichloroacetic acid, wash, and stain with SRB dye. Dissolve the bound dye and measure absorbance.
 - **Data Analysis:** Calculate the percentage of cell growth inhibition relative to the vehicle control. The GI50 is the compound concentration that results in a 50% reduction in cell growth.

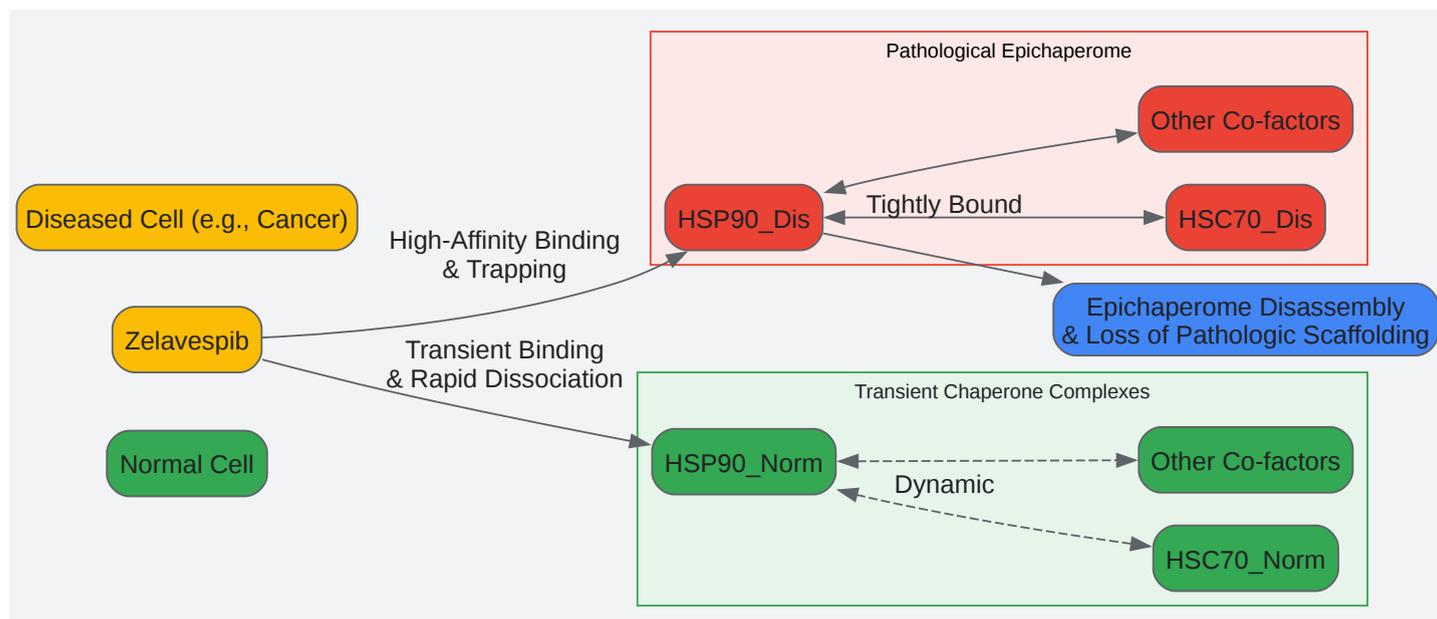
Mechanism of Action and Signaling Pathways

Zelavespib's primary mechanism is the inhibition of the ATP-binding site in the N-terminal domain of HSP90 [5]. This disrupts the chaperone cycle, leading to the proteasomal degradation of numerous oncogenic "client proteins" it stabilizes.



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A key advancement is the understanding that **Zelavespib** preferentially targets **epichaperomes** [6] [7]. These are stable, pathological scaffold structures formed by tightly bound chaperones and co-factors in diseased cells, which rewire protein-protein interactions to maintain a malignant state [6]. **Zelavespib** becomes trapped in these epichaperomes, leading to their disassembly and a prolonged residence time in tumors that is decoupled from its rapid plasma clearance [6].



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Application Notes for Researchers

- **Selectivity for Diseased Tissues:** **Zelavespib**'s unique property of prolonged retention in epichaperome-positive tumors while being rapidly cleared from normal tissues offers a potential for a wider therapeutic window [6]. This makes it a compelling candidate for targeted cancer therapy and for use as a PET imaging agent when radiolabeled [6] [5].
- **Overcoming Resistance:** By simultaneously degrading multiple oncogenic drivers and survival proteins (e.g., EGFR, Akt, Bcl-xL), **Zelavespib** can circumvent resistance mechanisms that often plague single-target therapies [2] [8]. It has also been shown to induce apoptosis even in cells with high Bcl-2 expression [4].
- **In Vivo Dosing:** Preclinical studies in MDA-MB-231 xenograft models have shown efficacy with intraperitoneal administration of 75 mg/kg on an alternate-day schedule or three times per week [2] [4]. Tumor regression was associated with downregulation of client proteins like EGFR, HER3, Raf-1, and Akt.

- **Clinical Translation: Zelavespib** has progressed to Phase 1 and 2 clinical trials for various cancers and myeloproliferative neoplasms [2] [9]. Its development highlights the importance of tumor-specific pharmacokinetics over plasma measurements for dose optimization [6].

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References

1. Zelavespib (PU-H71) | Hsp90 Inhibitor | MedChemExpress [[medchemexpress.com](https://www.medchemexpress.com)]
2. Zelavespib (PU-H71) | HSP (HSP90) inhibitor | Mechanism [[selleckchem.com](https://www.selleckchem.com)]
3. Zelavespib hydrochloride | HSP [[targetmol.com](https://www.targetmol.com)]
4. Zelavespib (PU-H71) Datasheet [[selleck.co.jp](https://www.selleck.co.jp)]
5. In vivo imaging of heat shock protein 90 - PubMed Central - NIH [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
6. Unraveling the Mechanism of Epichaperome Modulation by ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
7. Phosphorylation-driven epichaperome assembly is a ... [[nature.com](https://www.nature.com)]
8. Targeted protein degradation of HSP90 and associated ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
9. PD010470 - Zelavespib [[probes-drugs.org](https://www.probes-drugs.org)]

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